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molecular formula C8H6BrIO2 B1422542 Methyl 2-Bromo-5-iodobenzoate CAS No. 717880-58-5

Methyl 2-Bromo-5-iodobenzoate

Cat. No. B1422542
M. Wt: 340.94 g/mol
InChI Key: ADOJHDXDOIEMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088368B2

Procedure details

To the solution of 2-bromo-5-iodo-benzoic acid methyl ester (4.33 g, 12.7 mmol) and tributyl(ethoxyvinyl)stannane (4.79 g, 13.3 mmol) in dioxane (56 ml) was added PdCl2(PPh3)2 (322 mg). The mixture was heated at 80° C. for 17 hours and was cooled to 0° C. Water (19 ml) was added, followed by slow addition of NBS (2.33 g, 12.9 mmol) over 10 minutes period. The mixture was stirred at 0° C. for additional 40 minutes, and the solvent was removed under reduced pressure. The mixture was diluted with EtOAc, and was washed with water and brine and dried with sodium sulfate. Concentration and purification by flash column chromatography (hexane/EtOAc=2/1) gave 2-bromo-5-(2-bromo-acetyl)-benzoic acid methyl ester (3.48 g).
Quantity
4.33 g
Type
reactant
Reaction Step One
Name
tributyl(ethoxyvinyl)stannane
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
322 mg
Type
catalyst
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](I)[CH:7]=[CH:6][C:5]=1[Br:11].C([Sn](CCCC)(CCCC)[CH:18]=[CH:19][O:20]CC)CCC.O.C1C(=O)N([Br:39])C(=O)C1>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([C:19](=[O:20])[CH2:18][Br:39])[CH:7]=[CH:6][C:5]=1[Br:11] |^1:48,67|

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)I)Br)=O
Name
tributyl(ethoxyvinyl)stannane
Quantity
4.79 g
Type
reactant
Smiles
C(CCC)[Sn](C=COCC)(CCCC)CCCC
Name
Quantity
56 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
322 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.33 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for additional 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by flash column chromatography (hexane/EtOAc=2/1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C(CBr)=O)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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